molecular formula C12H22O3 B8416302 Cyclooctyloxyacetic Acid Ethyl Ester

Cyclooctyloxyacetic Acid Ethyl Ester

Cat. No.: B8416302
M. Wt: 214.30 g/mol
InChI Key: DNCCNTMVYAPMIX-UHFFFAOYSA-N
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Description

Cyclooctyloxyacetic Acid Ethyl Ester (C12H22O3) is a synthetic ester compound of interest in organic chemistry and materials science research . Esters are versatile intermediates in organic synthesis, often utilized in the development of pharmaceuticals, fragrances, and polymers . As a high-value chemical building block, this compound can be used by researchers to explore novel synthetic pathways, create complex molecular architectures, or study structure-activity relationships. It is supplied strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant safety data sheet prior to handling.

Properties

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

ethyl 2-cyclooctyloxyacetate

InChI

InChI=1S/C12H22O3/c1-2-14-12(13)10-15-11-8-6-4-3-5-7-9-11/h11H,2-10H2,1H3

InChI Key

DNCCNTMVYAPMIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1CCCCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Cyclooctyloxyacetic Acid Ethyl Ester with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 57941-70-5 C₁₂H₂₂O₃ ~214.3 Ether, ester
Cyclohexyloxyacetic Acid Ethyl Ester 57941-70-5 C₁₀H₁₈O₃ 186.25 Ether, ester
Cyclooctyl Acetate 772-60-1 C₁₀H₁₈O₂ 170.25 Ester (no ether linkage)
Ethyl 3-Oxocyclobutanecarboxylate 87121-89-9 C₇H₁₀O₃ 142.2 Ester, ketone
Methyl (2-Oxocyclohexyl)acetate 13672-64-5 C₉H₁₄O₃ 170.21 Ester, ketone
Ethyl Acetate 141-78-6 C₄H₈O₂ 88.11 Simple ester

Key Observations :

  • Ether vs. Ester Linkage: this compound and its cyclohexyl analog () contain an ether linkage, unlike Cyclooctyl Acetate (), which is a direct ester of cyclooctanol and acetic acid. The ether group enhances steric hindrance and may reduce hydrolysis rates compared to simple esters .
  • Ring Size Effects : Cyclooctyl derivatives (8-membered ring) exhibit greater conformational flexibility and lower ring strain compared to cyclohexyl (6-membered) or cyclopentyl (5-membered) analogs. This impacts solubility and melting points—larger rings generally increase lipophilicity .
  • Functional Group Reactivity : Compounds with ketone groups (e.g., Ethyl 3-Oxocyclobutanecarboxylate, ) are more reactive toward nucleophilic attack or tautomerism, whereas ether-containing esters like this compound are more stable under acidic conditions .

Physicochemical Properties

  • Volatility : Linear esters like Ethyl Acetate () have lower boiling points (~77°C) due to smaller molecular weights. This compound, with its bulky ring and higher molecular weight, is less volatile and more suited for high-temperature applications.
  • For example, Cyclohexyloxyacetic Acid Ethyl Ester (C₁₀H₁₈O₃) has a logP ~2.5 (estimated), while this compound may have logP ~3.0–3.5 due to increased hydrophobicity .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via protonation of the carboxylic acid’s carbonyl oxygen, enhancing its electrophilicity and facilitating nucleophilic attack by ethanol. Concentrated sulfuric acid (H₂SO₄) is commonly employed as the catalyst, though ion-exchange resins containing sulfonic acid groups (e.g., SO₃H) are alternatives. The equilibrium-driven nature of this reaction necessitates strategies to shift the balance toward ester formation, such as:

  • Excess alcohol : A molar ratio of 1.1:1 to 2.0:1 (acid-to-alcohol) improves conversion rates.

  • Water removal : Azeotropic distillation or molecular sieves mitigate hydrolysis, enhancing yields.

In a typical procedure, cyclooctyloxyacetic acid and ethanol are heated under reflux with H₂SO₄ (1–5 wt%) for 4–8 hours. The crude product is neutralized, washed to remove residual acid, and purified via fractional distillation. Patent data for analogous esters report yields exceeding 90% under optimized conditions.

Industrial-Scale Considerations

Continuous distillation systems, as described in US4481146A, enable large-scale production. In such setups:

  • The carboxylic acid is introduced near the middle of the column.

  • Ethanol is fed into the sump region.

  • Esters (e.g., ethyl acetate) are continuously separated from heavier byproducts via differential boiling points.
    For this compound (boiling point ~214°C, estimated via molecular weight), this approach could achieve high purity (>95%) with a reflux ratio of 20–30.

Acyl Chloride Route

An alternative method involves synthesizing cyclooctyloxyacetyl chloride followed by reaction with ethanol. This two-step process avoids equilibrium limitations and is advantageous for acid-sensitive substrates.

Synthesis of Cyclooctyloxyacetyl Chloride

Cyclooctyloxyacetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions:

Cyclooctyloxyacetic acid+SOCl2Cyclooctyloxyacetyl chloride+SO2+HCl\text{Cyclooctyloxyacetic acid} + \text{SOCl}2 \rightarrow \text{Cyclooctyloxyacetyl chloride} + \text{SO}2 + \text{HCl}

The reaction is typically conducted at 40–60°C for 2–4 hours, with excess SOCl₂ removed under reduced pressure.

Esterification with Ethanol

The acyl chloride reacts with ethanol in the presence of a base (e.g., pyridine) to neutralize HCl:

Cyclooctyloxyacetyl chloride+EtOHbaseCyclooctyloxyacetic acid ethyl ester+HCl\text{Cyclooctyloxyacetyl chloride} + \text{EtOH} \xrightarrow{\text{base}} \text{this compound} + \text{HCl}

Yields for this route often exceed 85%, with purity dependent on the efficiency of the initial chloride synthesis.

Comparative Analysis of Methods

The table below contrasts key parameters for the two primary synthetic routes:

ParameterAcid-Catalyzed EsterificationAcyl Chloride Route
Reaction Time 4–8 hours2–4 hours (chloride) + 1 hour (esterification)
Yield 80–90%85–92%
Catalyst H₂SO₄ or ion-exchange resinSOCl₂ or oxalyl chloride
Byproducts Water (reversible)HCl, SO₂
Scalability Suitable for continuous processesBatch-oriented

Optimization Challenges

Steric Hindrance

The cyclooctyl group introduces significant steric bulk, potentially slowing nucleophilic attack during esterification. Mitigation strategies include:

  • Elevated temperatures : Heating to 80–100°C enhances reaction kinetics.

  • Polar aprotic solvents : Dimethylformamide (DMF) or tetrahydrofuran (THF) improve solubility.

Purification Considerations

This compound’s high molecular weight (214.30 g/mol) and hydrophobicity necessitate specialized purification techniques:

  • Fractional distillation : Effective but energy-intensive due to high boiling point.

  • Column chromatography : Silica gel with hexane/ethyl acetate gradients achieves >99% purity for research-scale batches.

Emerging Methodologies

Recent patents highlight innovations in catalytic systems and green chemistry:

  • Enzyme-catalyzed esterification : Lipases (e.g., Candida antarctica) enable ester synthesis under mild conditions (30–40°C, pH 7), though yields remain lower (~70%).

  • Microwave-assisted synthesis : Reducing reaction times to 15–30 minutes while maintaining yields above 80% .

Q & A

Q. What experimental strategies are recommended for synthesizing Cyclooctyloxyacetic Acid Ethyl Ester with high purity?

Methodological Answer:

  • Step 1: Use a two-step esterification process: (i) React cyclooctanol with chloroacetic acid under acidic conditions to form cyclooctyloxyacetic acid , then (ii) perform esterification with ethanol using a catalytic acid (e.g., H₂SO₄) or coupling agents like DCC .

  • Step 2: Optimize reaction temperature (70–90°C) and solvent (toluene or DMF) to enhance yield .

  • Step 3: Purify via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) .

  • Key Data:

    ParameterOptimal ConditionYield Range
    CatalystH₂SO₄ (0.5 mol%)65–75%
    Reaction Time6–8 hours
    Purity (HPLC)>95%

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Spectroscopy:
    • NMR (¹H/¹³C): Confirm ester linkage (δ ~4.2 ppm for –OCH₂–) and cyclooctyl group (multiplet peaks in δ 1.2–2.0 ppm) .
    • FT-IR: Identify carbonyl (C=O) stretch at ~1740 cm⁻¹ and ether (C-O-C) at ~1250 cm⁻¹ .
  • Chromatography: Use GC-MS or HPLC to assess purity and detect byproducts (e.g., unreacted acid or alcohol) .
  • Thermal Analysis: DSC/TGA to determine melting point (expected ~50–70°C) and thermal stability .

Q. What protocols ensure the stability of this compound during storage and handling?

Methodological Answer:

  • Storage: Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
  • Handling: Use anhydrous solvents and glove boxes (<5% humidity) during synthesis .
  • Stability Testing: Monitor degradation via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Screening: Disk diffusion assays against E. coli and S. aureus (concentration range: 10–100 µg/mL) .
  • Enzyme Inhibition: Test COX-2 or lipoxygenase activity using fluorometric kits (e.g., Cayman Chemical’s COX Activity Assay) .
  • Cytotoxicity: MTT assay on HEK-293 cells (IC₅₀ determination) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • Step 1: Use QSAR models (e.g., SwissADME) to estimate logP (~3.5–4.0) and bioavailability .
  • Step 2: Perform molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., PPAR-γ) .
  • Step 3: Validate predictions with in vitro permeability assays (Caco-2 cell monolayers) .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Data Harmonization: Standardize assay conditions (e.g., cell lines, incubation time) .
  • Statistical Analysis: Apply ANOVA or Tukey’s test to identify outliers; use Bland-Altman plots for inter-study variability .
  • Mechanistic Studies: Probe off-target effects via transcriptomics or proteomics .

Q. What advanced techniques elucidate the reaction mechanism of this compound synthesis?

Methodological Answer:

  • Kinetic Studies: Monitor reaction progress via in situ FT-IR or Raman spectroscopy .
  • Isotopic Labeling: Use ¹⁸O-labeled ethanol to trace ester bond formation via GC-MS .
  • DFT Calculations: Simulate transition states (Gaussian 09) to identify rate-limiting steps .

Q. How can degradation products of this compound be identified and quantified?

Methodological Answer:

  • LC-HRMS: Detect oxidative byproducts (e.g., carboxylic acids) with m/z accuracy <5 ppm .
  • Stability-Indicating Methods: Develop HPLC-DAD methods validated per ICH guidelines (Linearity: R² >0.99) .
  • Pathway Analysis: Compare degradation profiles under UV light vs. thermal stress .

Q. What strategies separate enantiomers of this compound for chiral studies?

Methodological Answer:

  • Chiral Chromatography: Use Chiralpak IG-3 column (hexane:isopropanol = 90:10) .
  • Enzymatic Resolution: Lipase-catalyzed hydrolysis (e.g., Candida antarctica Lipase B) .
  • Crystallization: Employ diastereomeric salt formation with (+)-dibenzoyltartaric acid .

Q. How can this compound be formulated for targeted drug delivery systems?

Methodological Answer:

  • Nanoparticle Encapsulation: Use PLGA or liposomes (size: 100–200 nm via DLS) .
  • Prodrug Design: Conjugate with PEG or peptides for enhanced solubility .
  • In Vivo Tracking: Radiolabel with ¹⁴C for biodistribution studies in rodent models .

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